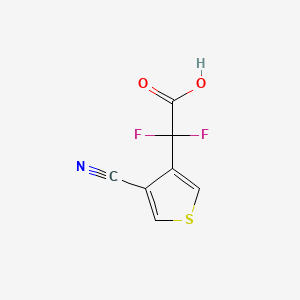
2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid is a chemical compound that features a thiophene ring substituted with a cyano group at the 4-position and a difluoroacetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid typically involves the introduction of the cyano group and the difluoroacetic acid moiety onto the thiophene ring. One common method involves the reaction of 4-cyanothiophene with difluoroacetic acid under specific conditions to achieve the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to handle the reagents and control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and difluoroacetic acid groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyanothiophen-3-yl)boronic acid
- (4-Cyanothiophen-2-yl)boronic acid
- (4-Ethylpyridin-3-yl)boronic acid
Uniqueness
2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid is unique due to the presence of both the cyano group and the difluoroacetic acid moiety, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and interactions.
Properties
Molecular Formula |
C7H3F2NO2S |
|---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
2-(4-cyanothiophen-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H3F2NO2S/c8-7(9,6(11)12)5-3-13-2-4(5)1-10/h2-3H,(H,11,12) |
InChI Key |
IUHPYMRKIFEQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)C(C(=O)O)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid](/img/structure/B13462422.png)
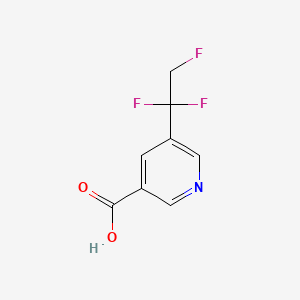
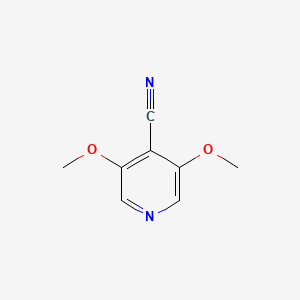
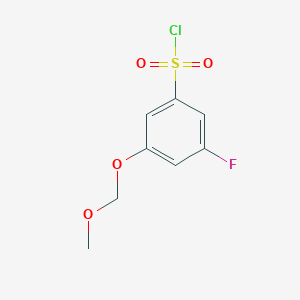
![Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13462448.png)
![2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid](/img/structure/B13462452.png)
![Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate](/img/structure/B13462460.png)
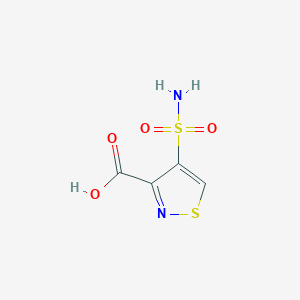
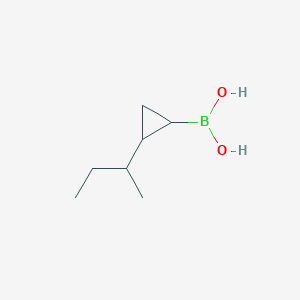
![[3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B13462476.png)
![5-Oxaspiro[3.4]octane-6-carbaldehyde](/img/structure/B13462483.png)
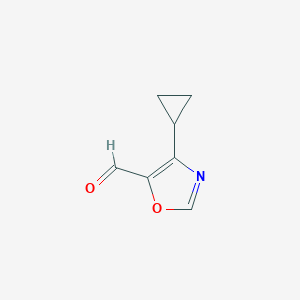
![methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)
